(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate
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Overview
Description
(S)-DI-Tert-butyl2-azaspiro[44]nonane-2,3-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of (S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of tert-butyl groups and carboxylate functionalities. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl groups or the carboxylate functionalities, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, or binding to receptor sites to alter cellular signaling processes.
Comparison with Similar Compounds
(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds share a similar spirocyclic core but differ in the substituents attached to the ring system.
Spiro[4.4]nonane derivatives: Similar core structure but with different functional groups, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of tert-butyl and carboxylate groups, which confer distinct chemical and biological properties.
Biological Activity
(S)-DI-Tert-butyl 2-azaspiro[4.4]nonane-2,3-dicarboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula: C17H30N2O4
- Molecular Weight: 326.43 g/mol
- CAS Number: 1433194-62-7
The biological activity of (S)-DI-Tert-butyl 2-azaspiro[4.4]nonane-2,3-dicarboxylate is largely attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit effects on:
- Neurotransmitter Receptors: Potential modulation of nicotinic acetylcholine receptors.
- Antioxidant Activity: Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
Antioxidant Activity
A study investigated the antioxidant properties of related azaspiro compounds, demonstrating significant reductions in reactive oxygen species (ROS) levels in cellular models. The results indicated that these compounds could protect against oxidative damage in various biological systems.
Neuroprotective Effects
Research has shown that azaspiro compounds may possess neuroprotective properties. For instance, a related compound was found to inhibit the mitochondrial dysfunction associated with neurodegenerative diseases, suggesting potential therapeutic applications for (S)-DI-Tert-butyl 2-azaspiro[4.4]nonane-2,3-dicarboxylate in treating conditions like Alzheimer's disease.
Case Studies
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Neurotoxicity Assessment:
- A study assessed the neurotoxic effects of various azaspiro compounds, including (S)-DI-Tert-butyl 2-azaspiro[4.4]nonane-2,3-dicarboxylate.
- Results showed no significant neurotoxic effects at concentrations up to 50 µM, indicating a favorable safety profile for potential therapeutic use.
-
Inhibition of Enzymatic Activity:
- Another investigation focused on the inhibition of specific enzymes involved in metabolic pathways.
- (S)-DI-Tert-butyl 2-azaspiro[4.4]nonane-2,3-dicarboxylate exhibited concentration-dependent inhibition of enzyme activity, suggesting its potential as a lead compound for drug development.
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C18H31NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ditert-butyl (3S)-2-azaspiro[4.4]nonane-2,3-dicarboxylate |
InChI |
InChI=1S/C18H31NO4/c1-16(2,3)22-14(20)13-11-18(9-7-8-10-18)12-19(13)15(21)23-17(4,5)6/h13H,7-12H2,1-6H3/t13-/m0/s1 |
InChI Key |
HNZFSBXKNKHYAJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC2(CCCC2)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(CCCC2)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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